REACTION_CXSMILES
|
O1CCCCC1O[C:8]1[CH:9]=[C:10]([CH:14](OC(=O)C)[C:15]([Cl:18])(Cl)[Cl:16])[CH:11]=[CH:12][CH:13]=1.C(O)(=[O:25])C>[Zn]>[Cl:16][C:15]([Cl:18])=[CH:14][C:10]1[CH:11]=[CH:12][C:13]([OH:25])=[CH:8][CH:9]=1
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Name
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3-(tetrahydropyranyloxy)-1-(2,2,2-trichloro-1-acetoxyethyl)-benzene
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Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)OC=1C=C(C=CC1)C(C(Cl)(Cl)Cl)OC(C)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated at 60°-70° C. for 3 hours
|
Duration
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3 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
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Details
|
after which it was introduced into 1.5 liters of water
|
Type
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EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
washed three times with NaHCO3 solution and water
|
Type
|
CUSTOM
|
Details
|
dried end
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Type
|
FILTRATION
|
Details
|
The solution was filtered over silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CC1=CC=C(C=C1)O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |